N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide
Overview
Description
N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide, also known as AQ-RA 741, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been shown to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide 741 is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes and signaling pathways that are involved in the development and progression of various disease conditions. For example, this compound 741 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. In addition, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound 741 has been shown to possess various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of various cancer cell lines. Furthermore, this compound 741 has been found to enhance the activity of acetylcholinesterase, which is an enzyme that is involved in the regulation of neurotransmitter activity in the brain.
Advantages and Limitations for Lab Experiments
N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide 741 has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined using various analytical techniques. In addition, it has been shown to possess low toxicity and high selectivity towards its target molecules. However, this compound 741 also has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Furthermore, it has a short half-life, which can limit its use in long-term studies.
Future Directions
There are several future directions for research on N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide 741. One potential area of research is the development of novel analogs of this compound 741 that possess improved solubility and bioavailability. Another potential area of research is the investigation of the mechanism of action of this compound 741 in more detail. This could involve the use of various molecular and cellular biology techniques to elucidate the signaling pathways and enzymes that are targeted by this compound. Finally, this compound 741 could be further investigated for its potential therapeutic applications in various disease conditions, including cancer, neurological disorders, and inflammatory diseases.
Scientific Research Applications
N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide 741 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been found to be effective in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-[(4-sulfamoylphenyl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c19-26(23,24)15-8-5-13(6-9-15)11-20-17(22)12-25-18-10-7-14-3-1-2-4-16(14)21-18/h1-10H,11-12H2,(H,20,22)(H2,19,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHPLZRYQCBZSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.